ethyl (2R)-2-hydroxypent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R)-2-hydroxypent-4-enoate: is an organic compound belonging to the ester family. It features a hydroxyl group and an alkene group, making it a versatile molecule in organic synthesis. This compound is often used in various chemical reactions due to its unique structure, which allows for multiple functional group transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: Ethyl (2R)-2-hydroxypent-4-enoate can be synthesized through the esterification of (2R)-2-hydroxypent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound can be produced using continuous flow reactors, which allow for precise control over reaction conditions, leading to higher yields and purity. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl (2R)-2-hydroxypent-4-enoate can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form ethyl (2R)-2-hydroxypentanoate using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can convert the hydroxyl group into a chloride.
Addition: The alkene group in the compound can participate in addition reactions, such as hydrogenation, to form ethyl (2R)-2-hydroxypentanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Thionyl chloride, phosphorus tribromide, under anhydrous conditions.
Addition: Hydrogen gas with a palladium catalyst, under atmospheric pressure.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Ethyl (2R)-2-hydroxypentanoate.
Substitution: Ethyl (2R)-2-chloropent-4-enoate.
Addition: Ethyl (2R)-2-hydroxypentanoate.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Ethyl (2R)-2-hydroxypent-4-enoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Chiral Building Block: Due to its chiral center, it is valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new drugs, particularly those targeting metabolic pathways involving hydroxyl and alkene groups.
Biocatalysis: It serves as a substrate in enzymatic reactions to study enzyme specificity and activity.
Industry:
Flavor and Fragrance: Used in the formulation of flavors and fragrances due to its pleasant odor.
Polymer Synthesis: Acts as a monomer or comonomer in the production of biodegradable polymers.
Mechanism of Action
Molecular Targets and Pathways:
Enzymatic Reactions: Ethyl (2R)-2-hydroxypent-4-enoate can be metabolized by enzymes such as esterases and oxidoreductases, leading to the formation of various metabolites.
Pathways: The compound can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions, influencing cellular processes.
Comparison with Similar Compounds
Ethyl (2S)-2-hydroxypent-4-enoate: The enantiomer of ethyl (2R)-2-hydroxypent-4-enoate, differing in the spatial arrangement of atoms around the chiral center.
Ethyl 2-hydroxybutanoate: Similar structure but lacks the alkene group, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness:
Chirality: The (2R) configuration provides specific stereochemical properties, making it suitable for enantioselective synthesis.
Functional Groups: The presence of both hydroxyl and alkene groups allows for diverse chemical transformations, enhancing its utility in organic synthesis.
Properties
CAS No. |
104196-82-9 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.